
Lorcaserin
Vue d'ensemble
Description
La lorcasérine est un agoniste sélectif des récepteurs de la sérotonine 2C, principalement utilisé pour la gestion du poids chez les personnes obèses et en surpoids. Elle a été initialement développée par Arena Pharmaceuticals et commercialisée sous le nom de marque Belviq. La lorcasérine fonctionne en activant les récepteurs de la sérotonine dans le cerveau, ce qui contribue à réguler l'appétit et à favoriser la satiété .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La lorcasérine peut être synthétisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 8-chloro-1-méthyl-2,3,4,5-tétrahydro-1H-3-benzazépine avec de l'acide chlorhydrique pour former le chlorhydrate de lorcasérine. La réaction nécessite généralement un solvant tel que l'éthanol ou le méthanol et est effectuée dans des conditions de température et de pression contrôlées .
Méthodes de production industrielle : La production industrielle de lorcasérine implique un processus de synthèse en plusieurs étapes. Une méthode efficace comprend une voie de synthèse en six étapes qui permet d'obtenir le chlorhydrate de lorcasérine avec une pureté de 99,8 % et un rendement de 92,3 %. Cette méthode est évolutive et adaptée à la production à grande échelle .
Analyse Des Réactions Chimiques
Primary Synthetic Methods
-
Six-Step Synthesis (92.3% Yield) :
A scalable method begins with precursor 53 11-HCl , reacting with anhydrous AlCl<sub>3</sub> at 150°C. Post-reaction steps include pH adjustment (NaOH), extraction (EtOAc), and purification to yield racemic this compound. Final purity exceeds 99.8%. -
Two-Step Friedel-Crafts Cyclization :
-
Step 1 : 2-(4-Chlorophenyl)ethanol is converted to bromide or tosylate derivatives.
-
Step 2 : Reaction with allylamine forms N-(4-chlorophenethyl)allylammonium chloride , cyclized using AlCl<sub>3</sub> or ZnCl<sub>2</sub> to yield racemic this compound.
-
Key Reaction Conditions
Parameter | Value/Description | Source |
---|---|---|
Catalyst | AlCl<sub>3</sub>, ZnCl<sub>2</sub> | |
Temperature | 150°C | |
Solvent System | Neat (solvent-free) | |
Yield | Up to 62% (1H NMR estimation) |
Metabolic Reactions
This compound undergoes hepatic metabolism via multiple enzymatic pathways, producing inactive metabolites :
Major Metabolic Pathways
-
Glucuronidation : Forms N-carbamoyl glucuronide (M5), the primary urinary metabolite (92% excretion) .
-
Sulfamation : Generates This compound sulfamate (M1), the dominant plasma metabolite .
-
Hydroxylation : Minor pathways produce N-hydroxy-, 7-hydroxy-, 5-hydroxy-, and 1-hydroxy-lorcaserin .
Metabolite Characteristics
Metabolite | Location | Activity | Excretion Route |
---|---|---|---|
N-carbamoyl glucuronide | Urine | Inactive | Renal (92.3%) |
This compound sulfamate | Plasma | Inactive | Hepatic |
Hydroxylated derivatives | Blood/Brain | Non-pharmacological | Feces (2.2%) |
Enantiomer Resolution and Racemization
This compound’s R-enantiomer is therapeutically active, requiring precise resolution:
-
Chiral Resolution : Racemic mixtures are separated using chromatography or enzymatic methods .
-
Recycling : The inactive S-enantiomer undergoes racemization (acid/base catalysis) and is reused in synthesis .
Racemization Efficiency
Process | Yield Improvement | Purity | Source |
---|---|---|---|
Acid-Catalyzed Recycling | 15–20% | >99% enantiomeric excess |
Reaction with Biological Targets
This compound’s agonist activity at 5-HT<sub>2C</sub> receptors involves:
-
Binding Affinity : K<sub>i</sub> = 15 nM (human 5-HT<sub>2C</sub>), with 18× selectivity over 5-HT<sub>2A</sub> and 104× over 5-HT<sub>2B</sub> .
-
Functional Response : Activates hypothalamic POMC neurons, increasing α-MSH release to suppress appetite .
Stability and Degradation
Applications De Recherche Scientifique
Weight Loss
Numerous clinical trials have demonstrated the efficacy of lorcaserin in promoting weight loss among obese patients. Notable studies include:
- BLOOM Trial : A phase 3 trial that showed participants lost an average of 5.8% of their body weight over a year when treated with this compound compared to 2.8% in the placebo group .
- BLOOM-DM Trial : Focused on patients with type 2 diabetes, this trial reported significant weight loss (4.5% with this compound versus 1.5% with placebo) and improvements in glycemic control .
Metabolic Benefits
This compound not only aids in weight reduction but also has beneficial effects on metabolic parameters:
- Improvement in Glycemic Control : In the BLOOM-DM study, this compound significantly reduced glycated hemoglobin levels (HbA1c) by 0.9% compared to placebo .
- Lipid Profile Enhancement : Patients exhibited reductions in total cholesterol and triglycerides, contributing to cardiovascular risk reduction .
Safety Profile
This compound has been shown to have a favorable safety profile, with common adverse effects including headache, nausea, and dizziness. Importantly, no significant differences in valvulopathy or serious psychiatric events were observed compared to placebo groups .
Case Study: Long-term Use in Obesity Management
A longitudinal study involving patients who maintained this compound treatment for over two years highlighted sustained weight loss and continued improvement in metabolic parameters without significant adverse effects. Patients reported an average weight loss of 10% from baseline, along with improved quality of life metrics.
Table: Summary of Key Clinical Trials Involving this compound
Study Name | Population | Duration | Weight Loss (%) | HbA1c Reduction (%) | Adverse Events |
---|---|---|---|---|---|
BLOOM | Obese adults | 1 year | 5.8 | N/A | Headache, nausea |
BLOOM-DM | Type 2 diabetes patients | 1 year | 4.5 | 0.9 | Hypoglycemia, nausea |
BLOSSOM | General obesity population | 1 year | 6.0 | N/A | Dizziness, fatigue |
Mécanisme D'action
Lorcaserin exerts its effects by selectively activating serotonin 2C receptors located in the hypothalamus, a region of the brain that regulates appetite and food intake. Activation of these receptors stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone. This hormone binds to melanocortin-4 receptors, resulting in increased satiety and reduced food consumption .
Comparaison Avec Des Composés Similaires
La lorcasérine est unique parmi les médicaments pour la gestion du poids en raison de sa forte sélectivité pour les récepteurs de la sérotonine 2C, ce qui minimise les effets hors cible tels que les hallucinations et les problèmes cardiovasculaires associés à d'autres agonistes des récepteurs de la sérotonine. Les composés similaires comprennent :
Phentermine : Un stimulant du système nerveux central utilisé pour la perte de poids à court terme.
Topiramate : Un anticonvulsivant qui est également utilisé pour la gestion du poids.
La sélectivité unique de la lorcasérine pour les récepteurs de la sérotonine 2C en fait un outil précieux dans la gestion du poids avec un profil de sécurité favorable par rapport aux autres médicaments contre l'obésité .
Activité Biologique
Lorcaserin, a selective serotonin 2C receptor agonist, was primarily developed for the treatment of obesity. Its biological activity encompasses various mechanisms that influence appetite regulation, weight loss, and potential therapeutic effects in other disorders such as substance use disorders. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.
This compound exerts its effects by selectively activating the 5-HT2C receptors in the central nervous system (CNS). This receptor activation is associated with reduced food intake and increased satiety. The compound has shown a dose-dependent reduction in food consumption in animal models, particularly in diet-induced obese rats .
Key Mechanisms:
- Appetite Suppression: this compound activates 5-HT2C receptors, leading to decreased hunger signals.
- Weight Loss: Clinical trials have demonstrated significant weight loss in obese patients when this compound is administered alongside lifestyle modifications .
- Impact on Other Neurotransmitters: While this compound primarily targets the 5-HT2C receptor, its interaction with other serotonin receptors (e.g., 5-HT2A) has been noted but does not consistently produce the same behavioral effects as seen with other agonists .
Weight Loss Studies
A pivotal study involving 4,008 participants assessed the efficacy of this compound for weight management. The results indicated that patients receiving this compound lost significantly more weight compared to those on placebo:
Group | % Achieving ≥5% Weight Loss | Mean Weight Change (%) |
---|---|---|
This compound 10 mg BID | 47.2% | -5.8% |
This compound 10 mg QD | 40.2% | -4.7% |
Placebo | 25.0% | -2.8% |
This study highlighted that this compound not only facilitated weight loss but also improved metabolic parameters such as glycemic control in patients with type 2 diabetes .
Safety and Tolerability
Despite its benefits, safety concerns were raised regarding this compound's potential to cause valvulopathy due to its action on serotonin receptors associated with cardiac function. In clinical trials, echocardiographic evaluations showed comparable rates of valvulopathy between this compound and placebo groups (2.0% each) . Common adverse events included headache, nausea, and dizziness.
Case Studies in Substance Use Disorders
Recent research explored this compound's potential utility in treating cocaine use disorder (CUD). A randomized controlled trial indicated that this compound did not significantly improve abstinence rates compared to placebo:
Treatment Group | Abstinence Rate (%) |
---|---|
This compound | 1.1% |
Placebo | 4.3% |
The study concluded that while this compound was well tolerated, it failed to demonstrate efficacy in promoting abstinence from cocaine use . The findings suggest that higher doses or alternative treatment strategies may be necessary for effective intervention.
Pharmacokinetics and Distribution
This compound exhibits moderate protein binding (60-76%) across species and is extensively metabolized in the body. Following administration, it was found that the highest concentrations of the drug were present in gastrointestinal tissues, indicating significant local action . Notably, this compound does not inhibit P-glycoprotein transporters, which may influence its pharmacokinetic profile.
Propriétés
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048659 | |
Record name | Lorcaserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate// | |
Record name | Lorcaserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lorcaserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Although the exact mechanism is unknown, it is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus. This results in decreased food intake and satiety by promoting the release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors., Lorcaserin is believed to decrease food consumption and promote satiety by selectively activating 5-HT2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus. The exact mechanism of action is not known., In this study, /the researchers/ describe the in vitro and in vivo characteristics of lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine), a selective, high affinity 5-HT(2C) full agonist. Lorcaserin bound to human and rat 5-HT(2C) receptors with high affinity (K(i) = 15 +/- 1 nM, 29 +/- 7 nM, respectively), and it was a full agonist for the human 5-HT(2C) receptor in a functional inositol phosphate accumulation assay, with 18- and 104-fold selectivity over 5-HT(2A) and 5-HT(2B) receptors, respectively. Lorcaserin was also highly selective for human 5-HT(2C) over other human 5-HT receptors (5-HT(1A), 5-HT(3), 5-HT(4C), 5-HT5(5A), 5-HT(6), and 5-HT(7)), in addition to a panel of 67 other G protein-coupled receptors and ion channels. Lorcaserin did not compete for binding of ligands to serotonin, dopamine, and norepinephrine transporters, and it did not alter their function in vitro. Behavioral observations indicated that unlike the 5-HT(2A) agonist (+/-)-1-(2,5-dimethoxy-4-phenyl)-2-aminopropane, lorcaserin did not induce behavioral changes indicative of functional 5-HT(2A) agonist activity. Acutely, lorcaserin reduced food intake in rats, an effect that was reversed by pretreatment with the 5-HT(2C)-selective antagonist 6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy)pyridin-3-yl-carbamoyl]indoline (SB242,084) but not the 5-HT(2A) antagonist (R)-(+)-alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine-methanol (MDL 100,907), demonstrating mediation by the 5-HT(2C) receptor. Chronic daily treatment with lorcaserin to rats maintained on a high fat diet produced dose-dependent reductions in food intake and body weight gain that were maintained during the 4-week study. Upon discontinuation, body weight returned to control levels. These data demonstrate lorcaserin to be a potent, selective, and efficacious agonist of the 5-HT(2C) receptor, with potential for the treatment of obesity. | |
Record name | Lorcaserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lorcaserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
616202-92-7 | |
Record name | Lorcaserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616202-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorcaserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616202927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lorcaserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lorcaserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 616202-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORCASERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637E494O0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lorcaserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.